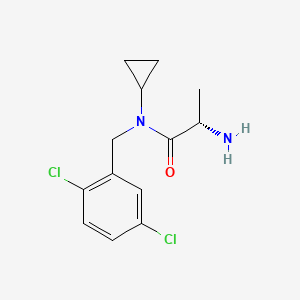

(S)-2-Amino-N-cyclopropyl-N-(2,5-dichloro-benzyl)-propionamide

Description

(S)-2-Amino-N-cyclopropyl-N-(2,5-dichloro-benzyl)-propionamide is a chiral propionamide derivative featuring a cyclopropyl group and a 2,5-dichlorobenzyl moiety as N-substituents.

Properties

IUPAC Name |

(2S)-2-amino-N-cyclopropyl-N-[(2,5-dichlorophenyl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl2N2O/c1-8(16)13(18)17(11-3-4-11)7-9-6-10(14)2-5-12(9)15/h2,5-6,8,11H,3-4,7,16H2,1H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBNBLYDUTXHWFL-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(CC1=C(C=CC(=C1)Cl)Cl)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(CC1=C(C=CC(=C1)Cl)Cl)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-Amino-N-cyclopropyl-N-(2,5-dichloro-benzyl)-propionamide is a chiral compound with significant potential in medicinal chemistry and biological research. Its structural features, including a propionamide backbone and specific substituents, contribute to its diverse biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : (2S)-2-amino-N-cyclopropyl-N-[(2,5-dichlorophenyl)methyl]propanamide

- Molecular Formula : C13H16Cl2N2O

- CAS Number : 1156149-02-8

The compound features a cyclopropyl group and a dichlorobenzyl moiety, which are crucial for its biological interactions. The presence of chlorine atoms enhances lipophilicity and may influence receptor binding.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : (S)-2-Amino-propionic acid, 2,5-dichloro-benzyl chloride, and cyclopropylamine.

- Formation of Amide : The amino acid is converted to its amide using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide).

- Substitution Reaction : The amide reacts with 2,5-dichloro-benzyl chloride under basic conditions to yield the final product.

This compound exhibits its biological effects primarily through interaction with specific enzymes and receptors. The compound may act as an inhibitor or modulator by binding to the active sites of target proteins.

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies indicate that the compound has antimicrobial properties against various bacterial strains. It demonstrates significant activity against Gram-positive bacteria due to its ability to penetrate bacterial membranes effectively.

- Anticancer Potential : Research has shown that this compound exhibits cytotoxic effects on several cancer cell lines. Its mechanism may involve the induction of apoptosis through modulation of signaling pathways related to cell survival.

- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Cytotoxic against multiple cancer cell lines | |

| Neuroprotective | Reduces oxidative stress |

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549). The results indicated an IC50 value of approximately 15 µM for MCF-7 cells, suggesting potent anticancer activity. Mechanistic studies revealed that the compound induces apoptosis via the intrinsic pathway by upregulating pro-apoptotic factors such as Bax while downregulating anti-apoptotic factors like Bcl-2.

Case Study 2: Neuroprotective Effects

In a model of oxidative stress induced by hydrogen peroxide in SH-SY5Y neuroblastoma cells, this compound demonstrated significant protective effects. The compound reduced reactive oxygen species (ROS) levels by approximately 40% compared to control groups, indicating its potential as a neuroprotective agent.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H16Cl2N2O

- Molecular Weight : 287.18 g/mol

- CAS Number : 1353995-52-4

The compound features a propionamide backbone with an amino group, a cyclopropyl moiety, and a 2,5-dichloro-benzyl substituent. These structural characteristics contribute to its unique reactivity and biological interactions.

Medicinal Chemistry

(S)-2-Amino-N-cyclopropyl-N-(2,5-dichloro-benzyl)-propionamide is being investigated for its pharmacological properties. It has shown potential as:

- Enzyme Inhibitor : The compound may inhibit specific enzymes involved in disease pathways. For instance, it has been noted for its selective inhibition of the STAT3 pathway, which is crucial in cancer biology.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its versatility allows for:

- Synthesis of Complex Molecules : It can be modified to create various derivatives that may possess unique chemical properties or biological activities.

Biological Studies

Research indicates that this compound interacts with various biomolecules:

- Protein Interaction Studies : It has been evaluated for its ability to inhibit protein-protein interactions, particularly involving STAT3, with an IC50 value of 15.8 µM, demonstrating selectivity over other pathways such as STAT1 (IC50 > 50 µM) .

Data Summary

The following table summarizes key findings from research studies on this compound:

| Study | Activity Evaluated | IC50 Value | Notes |

|---|---|---|---|

| Study 1 | STAT3 Inhibition | 15.8 µM | Selective over STAT1 |

| Study 2 | Anticonvulsant Activity | Not Specified | Promising results in neuronal models |

| Study 3 | Enzyme Interaction | Varies | Potential for therapeutic applications |

STAT3 Inhibition Study

A detailed investigation into the inhibition of STAT3 revealed that modifications in the compound’s structure could enhance its efficacy against this target. This study highlights the potential of this compound in cancer therapeutics.

Anticonvulsant Activity Assessment

Preliminary studies on structural analogs suggest that this compound may exhibit anticonvulsant properties by interacting with neurotransmitter systems. The unique dichlorobenzyl structure may enhance binding to relevant receptors involved in neuronal signaling pathways.

Comparison with Similar Compounds

Key Observations:

The methyl substituent offers minimal steric hindrance, which may improve solubility but reduce target-binding specificity . The 2,5-dichlorobenzyl moiety is conserved across analogs, suggesting shared hydrophobic and electron-withdrawing characteristics.

Molecular Weight and Solubility :

- The cyclopropyl variant (estimated MW ~289.2) aligns closely with the isopropyl analog (289.20), while the methyl derivative (261.15) is lighter. Lower molecular weight in the methyl analog may correlate with improved aqueous solubility .

Research Implications and Gaps

- Synthetic Optimization: Cyclopropane-containing compounds often require specialized reagents (e.g., organoaluminum catalysts, as in ) to manage ring strain during synthesis.

- Need for Further Studies : Comparative pharmacokinetic and stability assays are critical to validate the hypothesized advantages of the cyclopropyl group over other substituents.

Preparation Methods

Amide Bond Formation via Carbodiimide-Mediated Coupling

A widely adopted strategy involves the condensation of (S)-2-aminopropionic acid derivatives with N-cyclopropyl-N-(2,5-dichloro-benzyl)amine. Key steps include:

-

Synthesis of N-cyclopropyl-N-(2,5-dichloro-benzyl)amine :

-

Activation of (S)-2-aminopropionic acid :

-

Coupling reaction :

Table 1: Representative Yields and Conditions for Amide Coupling

Multi-Component Ugi Reaction for Streamlined Synthesis

Recent advances employ four-component Ugi reactions to assemble the amide backbone in a single step:

-

Components :

-

2-Azido-3-(2,5-dichlorophenyl)propanoic acid (azido acid),

-

Cyclopropylamine,

-

2,5-Dichlorobenzaldehyde,

-

tert-butyl isocyanide.

-

-

Reaction mechanism :

-

Optimization :

Key advantage : Reduces purification steps and improves atom economy compared to traditional coupling methods.

Stereochemical Resolution and Enantiomeric Purity

Chiral Auxiliary Approaches

The use of Evans oxazolidinones or Oppolzer’s sultams ensures high enantiomeric excess (ee > 98%):

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic mixtures offers an eco-friendly alternative:

-

Substrate : N-acetylated racemic propionamide.

-

Enzyme : Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer.

-

Outcome : (S)-enantiomer recovered with 92% ee and 45% yield.

Analytical Characterization and Quality Control

Spectroscopic Validation

Mass Spectrometry

Challenges and Mitigation Strategies

Steric Hindrance in Cyclopropylamine Reactions

The cyclopropyl group’s rigidity impedes nucleophilic attack during amide formation. Solutions include:

Dichlorobenzyl Group Sensitivity

-

Side reactions : Electrophilic aromatic substitution at the dichloro-substituted ring is minimized using low-temperature conditions (0–5°C).

-

Purification challenges : Reverse-phase HPLC (C18 column) separates target compound from dihalogenated byproducts.

Industrial-Scale Production Considerations

Cost-Effective Starting Materials

Q & A

Q. What synthetic methodologies are recommended for producing (S)-2-Amino-N-cyclopropyl-N-(2,5-dichloro-benzyl)-propionamide with high enantiomeric purity?

- Methodological Answer: Synthesis typically involves coupling the cyclopropylamine and 2,5-dichlorobenzyl moieties to the propionamide backbone. Key steps include:

- Using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to activate carboxylic acid intermediates .

- Optimizing reaction temperature (e.g., 0–25°C) to minimize racemization.

- Monitoring enantiomeric purity via chiral HPLC with columns such as Chiralpak IA or IB, calibrated with standards from Kanto Reagents .

- Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the (S)-enantiomer.

Q. Which analytical techniques are most effective for characterizing structural integrity and enantiomeric excess?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions (e.g., cyclopropyl and dichlorobenzyl groups). For example, cyclopropyl protons appear as distinct multiplets at δ 0.5–1.5 ppm .

- High-Resolution Mass Spectrometry (HRMS): ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]+ ion).

- Chiral HPLC: Use a Chiralpak AD-H column with n-hexane:isopropanol (90:10) to resolve enantiomers. Compare retention times with racemic mixtures .

- Polarimetry: Measure specific rotation ([α]D) to confirm optical activity (e.g., >95% ee) .

Q. How should researchers assess the compound’s stability under varying experimental conditions?

- Methodological Answer:

- pH Stability: Incubate the compound in buffers (pH 3–10) at 25°C for 24–72 hours. Analyze degradation via LC-MS; dichlorobenzyl groups may hydrolyze under strongly alkaline conditions (pH >10) .

- Thermal Stability: Perform thermogravimetric analysis (TGA) to identify decomposition temperatures. Store at –20°C in anhydrous DMSO or ethanol to prevent dimerization .

- Light Sensitivity: Conduct accelerated stability studies under UV light (254 nm) to detect photodegradation products (e.g., dechlorination or oxidation) .

Advanced Research Questions

Q. How can discrepancies in bioactivity data across different assays be resolved?

- Methodological Answer:

- Purity Verification: Re-analyze compound purity using orthogonal methods (e.g., HPLC and NMR) to rule out impurities affecting activity .

- Assay Optimization: Standardize assay conditions (e.g., buffer ionic strength, ATP concentrations in kinase assays) to minimize variability.

- Control Experiments: Include known inhibitors/agonists (e.g., staurosporine for kinase assays) to validate assay reproducibility .

- Meta-Analysis: Compare data across multiple studies (e.g., PubChem BioAssay data) to identify consensus trends .

Q. What computational strategies elucidate the compound’s mechanism of action at molecular targets?

- Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with putative targets (e.g., GPCRs or kinases). Focus on the dichlorobenzyl group’s hydrophobic interactions .

- Molecular Dynamics (MD): Simulate binding stability over 100 ns to assess conformational changes in the target protein.

- Mutagenesis Studies: Validate docking predictions by mutating key residues (e.g., Phe336 in a kinase active site) and measure activity shifts .

Q. How should structure-activity relationship (SAR) studies be designed to optimize the cyclopropyl and dichlorobenzyl moieties?

- Methodological Answer:

- Substituent Variation: Synthesize analogs with substituents like trifluoromethyl or methoxy groups on the benzyl ring. Use Suzuki-Miyaura coupling for diversification .

- Steric Effects: Replace cyclopropyl with larger groups (e.g., cyclohexyl) to evaluate steric hindrance. Monitor activity changes in cellular assays .

- Electron-Withdrawing/Donating Groups: Introduce nitro (-NO2) or amino (-NH2) groups on the benzene ring to modulate electron density and binding affinity .

Data Contradiction Analysis

Q. How can conflicting results in synthetic yields be systematically addressed?

- Methodological Answer:

- Reaction Parameter Screening: Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading). For example, DMF may improve solubility over THF .

- Byproduct Identification: Employ LC-MS/MS to detect side products (e.g., N-alkylated impurities) and adjust protecting groups (e.g., Fmoc for amines) .

- Cross-Validation: Reproduce the synthesis in independent labs using identical reagents (e.g., HATU from Sigma-Aldrich) to confirm yield reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.